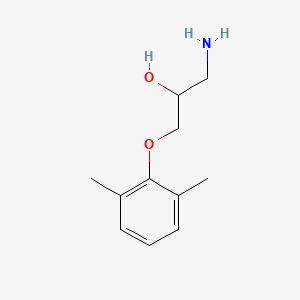
1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as antihistamines, antipsychotics, antidepressants, and antiemetics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Productive Syntheses of Extended Amines : Research led by Kozhushkov et al. (2010) in "Synthesis" discusses the synthesis of new amines, including ethynyl-extended 1-aminocyclopropanecarboxylic acid, which are structurally related to cyclobutylpiperazine derivatives. This study contributes to the knowledge of synthesizing complex amines which can have various applications in scientific research (Kozhushkov et al., 2010).
Crystal Structure of Benzimidazole Derivatives : Özbey et al. (2001) in "Analytical Sciences" reported the crystal structure of a benzimidazole derivative structurally similar to 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one. The study's findings are significant in understanding the molecular conformation of such compounds (Özbey et al., 2001).
Biological and Pharmacological Properties
Antibacterial and Anti-tubercular Agents : Suresh et al. (2014) in the "European journal of medicinal chemistry" synthesized novel quinoline-3-carboxylic acid analogues, similar in structure to cyclobutylpiperazine derivatives, exhibiting significant anti-tubercular and antibacterial activity. This research highlights the potential of such compounds in therapeutic applications (Suresh et al., 2014).
Antidepressant Properties : Martínez-Esparza et al. (2001) in "Journal of medicinal chemistry" designed and synthesized 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives with dual pharmacological profiles for potential use as antidepressants. This research indicates the potential application of cyclobutylpiperazine derivatives in the treatment of depression (Martínez-Esparza et al., 2001).
Androgen Receptor Antagonists : Kinoyama et al. (2005) in "Chemical & pharmaceutical bulletin" synthesized N-arylpiperazine-1-carboxamide derivatives, showing potent androgen receptor antagonist activities. These findings are relevant for the development of new treatments for prostate cancer (Kinoyama et al., 2005).
Miscellaneous Applications
- Anticancer Activity : Konovalenko et al. (2022) in "Biopolymers and Cell" examined the anticancer activity of isoquinolines with different heteroaromatic substituents, which can be structurally related to cyclobutylpiperazine derivatives. Their study opens up new avenues for developing anticancer drugs (Konovalenko et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with histamine receptors . Histamine receptors play a significant role in the human organism as a mediator and neurotransmitter, involved in numerous physiological and pathophysiological processes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to act as antagonists at the human histamine h3 receptor . Antagonists block or dampen a biological response by binding to and blocking a receptor rather than activating it like agonists. They maintain the receptor in its inactive state.
Biochemical Pathways
These include immunological response, inflammation, allergic response, gastric acid secretion, cell proliferation, wound healing, cognitive function, memory, sleep cycle, endocrine homeostasis, and modulation of tumor growth .
Result of Action
The antagonistic action on histamine receptors by similar compounds can lead to a decrease in the physiological and pathophysiological processes mediated by histamine .
Eigenschaften
IUPAC Name |
1-(4-cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-13(2,3)12(16)15-9-7-14(8-10-15)11-5-4-6-11/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFXZCNZKGUBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

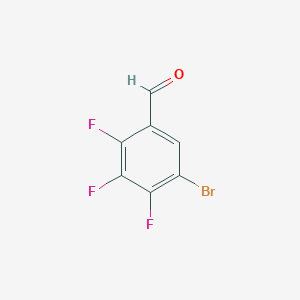
![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)
![Cyclohexyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994096.png)
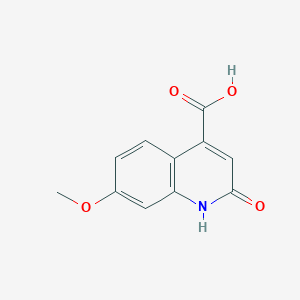
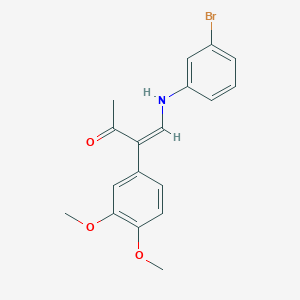
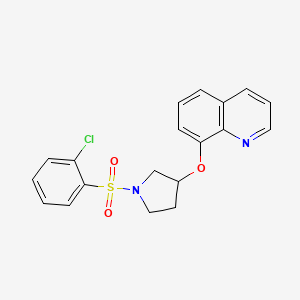
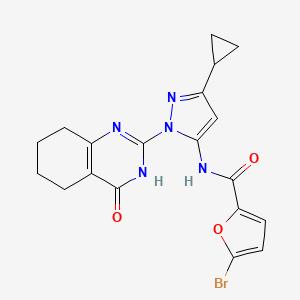
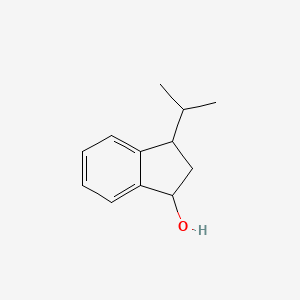

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2994110.png)
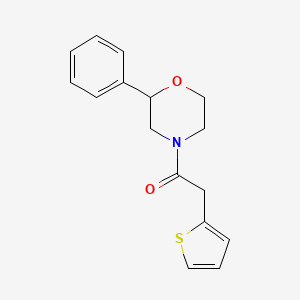
![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2994114.png)
![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)
